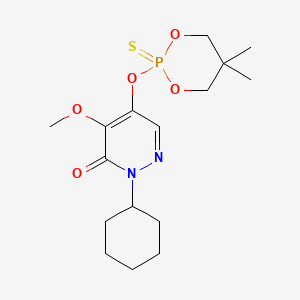
2-Cyclohexyl-5-((5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)oxy)-4-methoxypyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-5-((5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)oxy)-4-methoxypyridazin-3(2H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a unique combination of cyclohexyl, methoxy, and pyridazinone groups, which may contribute to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-5-((5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)oxy)-4-methoxypyridazin-3(2H)-one typically involves multi-step organic reactions. The starting materials might include cyclohexyl derivatives, methoxy-substituted pyridazines, and dioxaphosphinan compounds. Common reaction conditions could involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely require optimization of the synthetic routes to ensure high yield and purity. This might involve scaling up the reactions, using continuous flow reactors, and implementing purification techniques such as crystallization, distillation, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexyl-5-((5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)oxy)-4-methoxypyridazin-3(2H)-one may undergo various types of chemical reactions, including:
Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions might be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound could participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new functional groups such as halides or amines.
Applications De Recherche Scientifique
2-Cyclohexyl-5-((5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)oxy)-4-methoxypyridazin-3(2H)-one could have several scientific research applications, including:
Biology: The compound might be studied for its biological activity, including potential effects on enzymes, receptors, or cellular processes.
Medicine: If the compound exhibits pharmacological activity, it could be investigated as a potential drug candidate for treating various diseases.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, with specific properties.
Mécanisme D'action
The mechanism of action of 2-Cyclohexyl-5-((5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)oxy)-4-methoxypyridazin-3(2H)-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other pyridazinone derivatives, cyclohexyl-substituted molecules, or compounds containing dioxaphosphinan groups. Examples could include:
- 2-Cyclohexyl-4-methoxypyridazin-3(2H)-one
- 5,5-Dimethyl-2-sulfido-1,3,2-dioxaphosphinan derivatives
Uniqueness
The uniqueness of 2-Cyclohexyl-5-((5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)oxy)-4-methoxypyridazin-3(2H)-one lies in its specific combination of functional groups, which may confer distinctive chemical properties and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
76105-55-0 |
|---|---|
Formule moléculaire |
C16H25N2O5PS |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
2-cyclohexyl-5-[(5,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-yl)oxy]-4-methoxypyridazin-3-one |
InChI |
InChI=1S/C16H25N2O5PS/c1-16(2)10-21-24(25,22-11-16)23-13-9-17-18(15(19)14(13)20-3)12-7-5-4-6-8-12/h9,12H,4-8,10-11H2,1-3H3 |
Clé InChI |
CBVRUKSFPQLWDV-UHFFFAOYSA-N |
SMILES canonique |
CC1(COP(=S)(OC1)OC2=C(C(=O)N(N=C2)C3CCCCC3)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




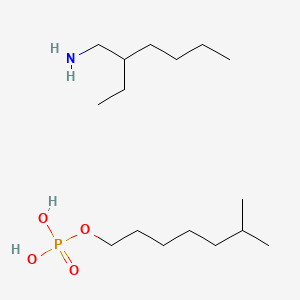
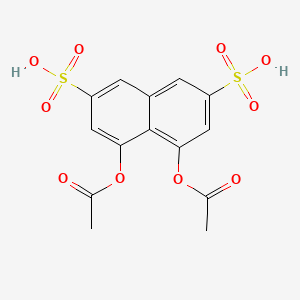
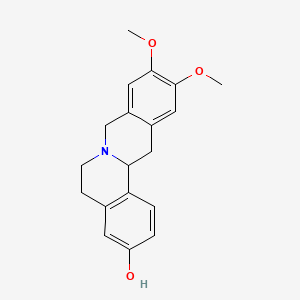
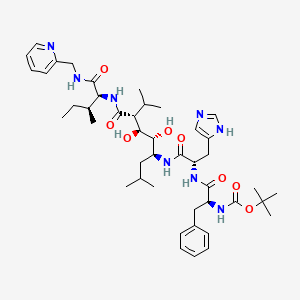
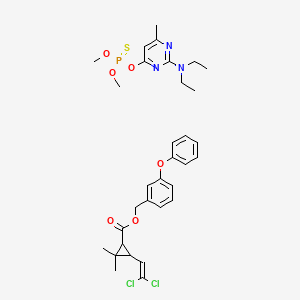

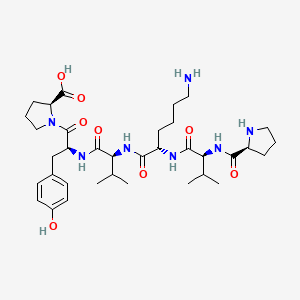
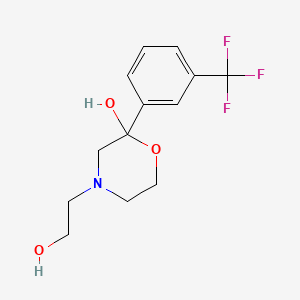
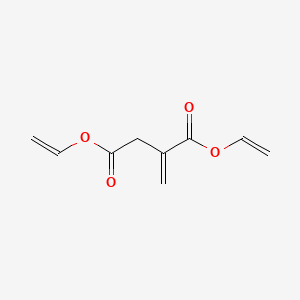
![2-Cyclohexyl-n-methyl-n-[2-(pyridin-2-yl)ethyl]ethanamine](/img/structure/B12795356.png)
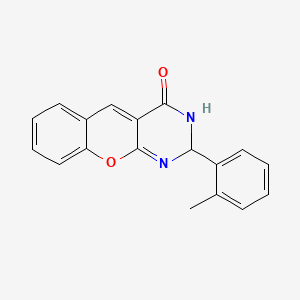
![ethyl 4,12-diethyl-3,5,11,13-tetraoxo-7,9-dioxa-4,8,12-triazatetracyclo[6.6.0.02,6.010,14]tetradecane-1-carboxylate](/img/structure/B12795382.png)
